Di-tert-butyl 2-(4-chlorophenyl)-6-hydroxy-6-methyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate
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Overview
Description
DI(TERT-BUTYL) 2-(4-CHLOROPHENYL)-6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a cyclohexene ring substituted with various functional groups, including tert-butyl, chlorophenyl, hydroxy, methyl, and phenethylamino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of DI(TERT-BUTYL) 2-(4-CHLOROPHENYL)-6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of functional groups: The tert-butyl, chlorophenyl, hydroxy, methyl, and phenethylamino groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.
Final assembly: The final compound is assembled through esterification reactions, where carboxylic acid groups are reacted with alcohols in the presence of acid catalysts.
Industrial production methods may involve the use of flow microreactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
DI(TERT-BUTYL) 2-(4-CHLOROPHENYL)-6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of acid catalysts.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
DI(TERT-BUTYL) 2-(4-CHLOROPHENYL)-6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its diverse functional groups.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of DI(TERT-BUTYL) 2-(4-CHLOROPHENYL)-6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the specific interactions involved.
Comparison with Similar Compounds
Similar compounds to DI(TERT-BUTYL) 2-(4-CHLOROPHENYL)-6-HYDROXY-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE include:
4,4’-Di-tert-butyl-2,2’-bipyridine: A compound with similar tert-butyl groups but different core structure.
2,6-Di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one: Another compound with tert-butyl groups and a cyclohexene ring, but different substituents.
Properties
Molecular Formula |
C31H40ClNO5 |
---|---|
Molecular Weight |
542.1 g/mol |
IUPAC Name |
ditert-butyl 2-(4-chlorophenyl)-6-hydroxy-6-methyl-4-(2-phenylethylamino)cyclohex-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C31H40ClNO5/c1-29(2,3)37-27(34)25-23(33-18-17-20-11-9-8-10-12-20)19-31(7,36)26(28(35)38-30(4,5)6)24(25)21-13-15-22(32)16-14-21/h8-16,24,26,33,36H,17-19H2,1-7H3 |
InChI Key |
QFKUHUDGCQIAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(C1C(=O)OC(C)(C)C)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C)NCCC3=CC=CC=C3)O |
Origin of Product |
United States |
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